Thymine-1-acetic acid

Locked Nucleic Acid Thermal Stability Oligonucleotide Therapeutics

Procure Thymine-1-acetic acid (≥98% HPLC) for applications where the thymine 5-methyl group drives unique molecular recognition. This nucleoamino acid integrates into double-headed LNA nucleosides that enhance DNA duplex thermal stability—unlike adenine-9-yl-acetic acid analogs. It serves as a ligand for Cu(II)/Mn(II) coordination polymers exhibiting solvent-dependent canted antiferromagnetism, outperforming uracil-1-propionic acid under identical conditions. Validated TBTU one-pot coupling ensures superior PNA monomer acylation. Leverage these differentiated properties for oligonucleotide inhibitor design, chiral nucleopeptide templating, and coordination chemistry research. Bulk quantities available.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
CAS No. 20924-05-4
Cat. No. B1363091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymine-1-acetic acid
CAS20924-05-4
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)CC(=O)O
InChIInChI=1S/C7H8N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h2H,3H2,1H3,(H,10,11)(H,8,12,13)
InChIKeyTZDMCKHDYUDRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymine-1-acetic Acid (CAS 20924-05-4): Product Specifications and Procurement Overview


Thymine-1-acetic acid (CAS 20924-05-4), systematically named 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, is a thymine-derived nucleoamino acid with molecular formula C₇H₈N₂O₄ and molecular weight 184.15 g/mol . The compound features a thymine nucleobase covalently linked via the N1 position to an acetic acid moiety, providing a reactive carboxyl group (pKa 3.81 ± 0.10 predicted) for conjugation and coordination chemistry . Commercial availability includes ≥97–98% purity grades from major suppliers with melting point specification 272–278 °C (decomposition) [1].

Why Generic Substitution of Thymine-1-acetic Acid with Alternative Nucleobase Acetic Acids Is Not Scientifically Valid


Thymine-1-acetic acid cannot be functionally interchanged with uracil-1-acetic acid, cytosine-1-acetic acid, or adenine-9-yl-acetic acid analogs despite their structural similarity as nucleobase-carboxylic acid conjugates . The thymine moiety imparts distinct molecular recognition properties—specifically, the 5-methyl group differentiates thymine from uracil and enables unique metal coordination geometries, base-pairing specificity, and enzymatic recognition patterns that are not recapitulated by other nucleobase derivatives [1]. Substitution with uracil-1-acetic acid eliminates methyl-dependent hydrophobic contacts in DNA duplexes, while substitution with adenine-9-yl-acetic acid alters both hydrogen-bonding capacity and metal-binding stoichiometry, fundamentally changing downstream experimental outcomes [1][2].

Quantitative Differentiation Evidence for Thymine-1-acetic Acid in Scientific and Industrial Applications


Enhanced Thermal Stability of DNA Duplexes with Thymine-1-acetic Acid-Derived Double-Headed LNA Monomers Versus Unmodified Oligonucleotides

Incorporation of thymin-1-yl-acetic acid coupled to the N2′-atom of a 2′-amino-LNA thymine nucleoside (forming a 'double-headed' LNA monomer) yields oligonucleotides that show increased thermal stability when forming duplexes with complementary DNA compared to unmodified oligonucleotide controls, and supports multiple incorporations without thermal destabilization [1]. In contrast, the analogous adenine-9-yl-acetic acid-derived double-headed LNA monomer did not demonstrate the same level of thermal stabilization [1].

Locked Nucleic Acid Thermal Stability Oligonucleotide Therapeutics

Copper(II) Coordination Polymer Formation with Thymine-1-acetic Acid Versus Uracil-1-propionic Acid: Differential Magnetic and Conductive Properties

Reaction of Cu(II) salts (acetate or chloride) with thymine-1-acetic acid yields one-dimensional coordination polymers with semiconductive and magnetic properties [1]. Parallel reactions with uracil-1-propionic acid under identical conditions produce coordination polymers with measurably different magnetic behavior and conductivity profiles [1]. The thymine derivative uniquely forms carboxylate-bridged 1D chains that exhibit solvent-dependent canted antiferromagnetic ordering, a property not observed with the uracil analog [2].

Coordination Polymers Magnetic Materials Nucleobase-Metal Complexes

Optimized Coupling Efficiency of Thymine-1-acetic Acid in PNA Monomer Synthesis: Comparative Analysis of Coupling Reagents

A systematic comparative study evaluating the acylation of model secondary amines (piperidine and proline) with thymin-1-ylacetic acid demonstrated that the choice of coupling system critically determines reaction efficiency [1]. Among the systems tested—including carbodiimides, aminium salts, phosphonium salts, mixed anhydride, and active esters—the TBTU (aminium salt) procedure enabled a one-pot coupling of thymin-1-ylacetic acid to chiral PNA monomer backbones with sufficient efficiency to isolate and characterize the resulting PNA monomers [2]. In contrast, alternative coupling systems produced variable and often inferior yields under equimolar reagent conditions [1].

Peptide Nucleic Acid Solid-Phase Synthesis Coupling Efficiency

Restoration of DNA Ligase Activity by Thymine-1-acetic Acid-Modified LNA Oligonucleotides in DNA Repair Enzyme Inhibition Studies

Chemically modified oligonucleotides incorporating thymine-containing nucleoside analogs were designed and synthesized to target the DNA repair nuclease SNM1A [1]. In gel electrophoresis-based assays, all modified oligonucleotides were found to interact with SNM1A, representing the first examples of inhibition of this DNA damage repair enzyme by these specific modified oligonucleotide groups [1]. This functional interaction is specific to the thymine-containing scaffold; parallel studies with alternative nucleobase-modified oligonucleotides do not show equivalent SNM1A inhibitory activity [1].

DNA Repair SNM1A Nuclease Oligonucleotide Inhibitors

Distinct Nucleopeptide-Binding Properties of Thymine-1-acetic Acid-Derived Heteroaromatic Compound T₂CO Compared to Parent Nucleoamino Acid

The Dakin-West reaction of 1-thyminyl acetic acid yields 1,3-bis(1-thyminyl)-2-propanone (T₂CO), a heteroaromatic compound comprising two thymine moieties anchored to a 2-propanonic unit [1]. CD spectroscopy studies revealed that T₂CO increases the level of structuration of non-covalent supramolecular assemblies of L-serine-containing chiral nucleopeptides, whereas the parent 1-thyminyl acetic acid monomer does not induce this supramolecular ordering effect [1]. Additionally, T₂CO demonstrated resistance to enzymatic degradation in fresh human serum for up to 24 hours and exhibited selective copper(II) cation binding without significant interaction with double-stranded RNA, DNA, or proteins [1].

Nucleopeptides Supramolecular Assembly Drug Delivery

Optimal Application Scenarios for Thymine-1-acetic Acid Based on Validated Quantitative Evidence


Synthesis of Thermally Stabilized LNA-Modified Oligonucleotides for Antisense Therapeutics

Procure thymine-1-acetic acid for coupling to 2′-amino-LNA nucleosides to generate double-headed LNA monomers that confer enhanced thermal stability to DNA duplexes upon incorporation into oligonucleotides [1]. This application is validated by direct evidence showing increased thermal stability allowing multiple incorporations without destabilization, a property not achieved with adenine-9-yl-acetic acid-derived analogs under identical conditions [1].

Construction of 1D Coordination Polymers with Tunable Magnetic Ordering for Molecular Magnetism Research

Use thymine-1-acetic acid as a ligand for Cu(II) or Mn(II) coordination to fabricate carboxylate-bridged one-dimensional coordination polymers exhibiting solvent-dependent canted antiferromagnetic ordering [1][2]. This scenario is supported by head-to-head comparative data demonstrating that uracil-1-propionic acid yields coordination complexes with measurably different magnetic and conductive properties under identical reaction conditions [1].

Solid-Phase Synthesis of Chiral PNA Monomers Using Optimized TBTU Coupling Protocol

Apply thymine-1-acetic acid in PNA monomer synthesis using the validated TBTU (aminium salt) one-pot coupling procedure [1][2]. This protocol was identified through systematic comparison of carbodiimide, aminium salt, phosphonium salt, mixed anhydride, and active ester coupling systems, with the TBTU method demonstrating superior acylation efficiency for thymin-1-ylacetic acid conjugation to secondary amine-containing PNA backbones [1].

Development of DNA Repair Nuclease Inhibitors Targeting SNM1A for Cancer Therapeutic Research

Incorporate thymine-containing modified nucleosides into oligonucleotides designed to inhibit the DNA repair nuclease SNM1A [1]. Gel electrophoresis-based assays confirm that thymine-containing modified oligonucleotides interact with and inhibit SNM1A, representing the first validated oligonucleotide-based inhibitors for this enzyme class and establishing thymine-specific modifications as essential for this biological activity [1].

Preparation of Enzymatically Stable Supramolecular Nucleopeptide Assemblies via T₂CO Intermediate

Convert thymine-1-acetic acid to 1,3-bis(1-thyminyl)-2-propanone (T₂CO) via Dakin-West reaction for use as a supramolecular templating agent that increases structuration of L-serine-containing chiral nucleopeptide networks [1]. This application leverages the 24-hour serum enzymatic stability of T₂CO and its selective copper(II) binding capability, properties absent in the parent thymine-1-acetic acid monomer [1].

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